Hypoxanthine

Übersicht

Beschreibung

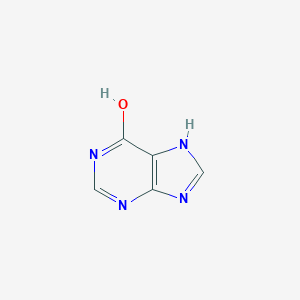

Hypoxanthine (C₅H₄N₄O; CAS 68-94-0) is a naturally occurring purine derivative and a key intermediate in the purine salvage pathway . It plays critical roles in nucleotide biosynthesis, cellular energy metabolism, and redox regulation. This compound is generated during the degradation of adenosine monophosphate (AMP) and inosine monophosphate (IMP) and is further metabolized to xanthine and uric acid by xanthine oxidase . Its versatility in base-pairing and interactions with transporters and enzymes makes it a compound of interest in fields ranging from molecular biology to forensic science .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Eine Methode zur Synthese von Hypoxanthin umfasst die Methylierung des 7-Positionsstickstoffs und des 1-Positionsstickstoffs von Guanosin, gefolgt von der Hydrolyse des Glykosyls, um eine Verbindung zu erhalten. Diese Verbindung wird dann mit einem Diazotierungsmittel umgesetzt und hydrolysiert, um Hypoxanthin zu ergeben . Die Reaktionsbedingungen sind mild und für die industrielle Produktion geeignet.

Industrielle Produktionsmethoden: In industriellen Umgebungen kann Hypoxanthin durch mikrobielle Fermentation hergestellt werden. Beispielsweise kann ein gentechnisch veränderter Stamm von Escherichia coli verwendet werden, um Hypoxanthin effizient zu produzieren. Diese Methode beinhaltet den De-novo-Purin-Biosyntheseweg und sorgt für hohe Ausbeuten mit minimalen Nebenprodukten .

Arten von Reaktionen:

Oxidation: Hypoxanthin wird durch Xanthinoxidase zu Xanthinderivat oxidiert.

Reduktion: Hypoxanthin kann Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.

Substitution: Hypoxanthin kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart spezifischer Reagenzien.

Häufige Reagenzien und Bedingungen:

Oxidation: Xanthinoxidase wird häufig verwendet, um Hypoxanthin zu Xanthinderivat zu oxidieren.

Substitution: Verschiedene Diazotierungsmittel können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Medical Research Applications

1.1 Biomarker for Ischemia and Hypoxia

Hypoxanthine has been identified as a pharmacodynamic marker for ischemic brain injury. In a study involving patients with acute ischemic stroke, this compound levels were correlated with brain edema, as measured by midline shift (MLS) and matrix metalloproteinase-9 (MMP-9) levels. The study demonstrated that this compound levels were significantly associated with increased MLS and MMP-9, suggesting its potential use as a predictive biomarker for brain injury severity following ischemic events .

1.2 Role in Atherosclerosis

Research has shown that this compound induces cholesterol accumulation and promotes atherosclerosis in animal models. In studies involving ApoE-deficient mice, this compound administration led to increased serum total cholesterol levels and enhanced atherosclerotic plaque formation. The mechanism involves reactive oxygen species (ROS) generation, which alters lipid transport enzymes and decreases the expression of apolipoprotein E (APOE) and ATP-binding cassette transporter A1 (ABCA1) in hepatic cells .

1.3 Implications in Cancer Research

This compound is also being investigated for its role in cancer biology. It has been shown to affect cell viability and induce oxidative stress in hepatic carcinoma cells (HepG2). The treatment with this compound resulted in increased intracellular ROS production, which is linked to cancer progression .

Food Science Applications

2.1 Freshness Indicator in Meat Products

This compound serves as an important substrate in the food industry, particularly for assessing meat freshness. The degradation of ATP to this compound is used as an indicator of meat quality; higher levels of this compound correlate with reduced freshness. This application is crucial for food safety and quality control .

2.2 Substrate for Microbial Cultures

In microbiology, this compound is utilized as a substrate for culturing various bacteria and parasites, including Plasmodium falciparum, the causative agent of malaria. Since malaria parasites cannot synthesize purines de novo, they rely on host-derived this compound for nucleotide synthesis via the enzyme this compound-guanine phosphoribosyltransferase (HGPRT). This dependency highlights the potential for developing targeted therapies against malaria by inhibiting HGPRT .

Case Studies

Wirkmechanismus

Hypoxanthine exerts its effects primarily through its role in purine metabolism. It is a reaction intermediate in the metabolism of adenosine and the formation of nucleic acids by the salvage pathway . This compound-guanine phosphoribosyltransferase converts this compound into inosine monophosphate in nucleotide salvage . This process is crucial for recycling purines and maintaining cellular nucleotide pools.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Similar Purine Derivatives

Hypoxanthine vs. Guanine and Xanthine

- Structural Differences: this compound lacks the N2 amino group present in guanine, which reduces its specificity in Watson-Crick base pairing. Instead, it forms Hoogsteen hydrogen bonds with guanine and Watson-Crick bonds with adenine, cytosine, thymine, and uracil, acting as a "universal base" in nucleic acid analogs like peptide nucleic acids (PNAs) . Guanine (C₅H₅N₅O) has an additional amino group, enabling specific Watson-Crick pairing with cytosine. Xanthine (C₅H₄N₄O₂) differs by an additional oxygen atom at the C2 position, making it a downstream metabolite in this compound catabolism .

- Enzymatic Specificity: this compound phosphoribosyltransferase (HPRT) efficiently converts this compound to IMP but shows minimal activity with xanthine or allopurinol. Guanine is a better HPRT substrate than xanthine, with a 10-fold higher binding affinity .

| Compound | HPRT Substrate Efficiency | Key Metabolic Role |

|---|---|---|

| This compound | High (Kₘ = 1.2 µM) | Nucleotide salvage, ROS modulation |

| Guanine | Moderate (Kₘ = 5.8 µM) | DNA/RNA synthesis |

| Xanthine | Low (Kₘ > 100 µM) | Uric acid precursor |

This compound vs. Uric Acid

- Metabolic Relationship : this compound is oxidized to xanthine and then uric acid (C₅H₄N₄O₃) via xanthine oxidase. Elevated this compound levels correlate with increased uric acid production, contributing to hyperuricemia and gout .

- Biological Effects :

This compound vs. Adenosine and Inosine

- Transport and Signaling: this compound is transported by equilibrative nucleoside transporter 2 (ENT2) in mammalian cells, unlike adenosine, which primarily uses ENT1. This specificity impacts their roles in purine salvage and redox signaling .

- Degradation Pathways: Inosine, a nucleoside, is hydrolyzed to this compound by purine nucleoside phosphorylase (PNP). This compound derivatives, such as 9-(6'-deoxy-α-L-talofuranosyl)-hypoxanthine, show antitumor activity, whereas inosine itself is primarily a signaling molecule .

Metabolic and Transport Differences

Substrate Specificity in Salvage Pathways

- HPRT Kinetics: this compound is preferentially salvaged over xanthine and adenine.

Transport Kinetics in Pathogens

- Plasmodium falciparum : this compound uptake in malaria parasites is mediated by PfENT1. Tubercidin derivatives inhibit this compound transport with varying potency (Kᵢ = 0.8–6.4 µM), whereas modifications like iodination reduce transporter affinity by 10-fold .

Forensic Science

This compound accumulation in postmortem vitreous humor is a reliable marker for estimating time of death, unlike uric acid, which shows less predictable kinetics .

Molecular Biology

Antimicrobial and Anticancer Agents

- Antimalarials : PfENT1 inhibitors block this compound uptake (IC₅₀ = 37.4 nM), but parasite survival in high this compound (367 µM) suggests alternate transport pathways, unlike xanthine-dependent strains .

Contradictions and Unresolved Questions

- Dual Roles in Oxidative Stress : this compound exacerbates neuronal damage in rats but protects against cerebral injury in hypoxic rabbits, possibly due to differences in uric acid dynamics .

- Parasite Transport Mechanisms: Genetic knockout of PfENT1 renders parasites dependent on xanthine, yet chemical inhibitors remain effective even in high this compound, implying compensatory pathways .

Biologische Aktivität

Hypoxanthine is a purine derivative that plays a significant role in various biological processes, particularly in energy metabolism and cellular signaling. This article explores the biological activity of this compound, highlighting its effects on cellular functions, its role as a biomarker in disease states, and its potential therapeutic applications.

Overview of this compound

This compound is a product of adenine metabolism and serves as an intermediate in the purine salvage pathway. It can be converted to xanthine by the enzyme xanthine oxidase and further oxidized to uric acid. Under conditions of hypoxia or ischemia, this compound levels can increase significantly, indicating cellular stress and energy depletion.

Energy Metabolism

This compound is crucial for maintaining cellular energy homeostasis. Research has demonstrated that this compound supplementation can enhance ATP levels in intestinal epithelial cells, thereby improving energy metabolism and cytoskeletal dynamics. In a study involving murine colonic tissues, this compound was shown to increase ATP concentrations significantly while reducing ADP and AMP levels, thus promoting a favorable adenylate energy charge .

Table 1: Effects of this compound on Energy Metabolites in Murine Colon

| Metabolite | Baseline Concentration (nmol/g) | Concentration After this compound Supplementation (nmol/g) | p-value |

|---|---|---|---|

| ATP | ~80 | ~125 | <0.001 |

| ADP | ~60 | ~25 | <0.001 |

| AMP | ~65 | ~40 | 0.02 |

Role in Intestinal Health

This compound has been identified as a critical factor for maintaining intestinal barrier function. Its supplementation was associated with improved wound healing and enhanced barrier integrity in epithelial cells. This suggests that this compound could serve as a therapeutic agent for conditions like inflammatory bowel disease (IBD), where barrier dysfunction is prevalent .

This compound as a Biomarker

Recent studies have identified this compound as a potential biomarker for various pathological conditions, particularly in ischemic events. In patients with ischemic stroke, elevated plasma levels of this compound correlated with brain edema and severity of the condition, suggesting its utility in monitoring disease progression .

Case Study: Ischemic Stroke and this compound Levels

In a clinical trial involving stroke patients, researchers observed that higher plasma this compound levels were associated with increased markers of brain edema (MMP-9). Mediation analysis indicated that this compound accounted for approximately 52% of the treatment effect on MMP-9 levels when patients were treated with intravenous glibenclamide .

Potential in Disease Management

Given its role in energy metabolism and cellular signaling, this compound may have therapeutic implications in various diseases:

- Inflammatory Bowel Disease (IBD) : Its ability to enhance intestinal barrier function suggests potential benefits in managing IBD.

- Ischemic Conditions : As a marker for ischemia-related damage, this compound could guide therapeutic interventions in acute stroke management.

- Oxidative Stress : this compound's involvement in generating reactive oxygen species (ROS) points to its dual role; while it may contribute to oxidative stress under certain conditions, it could also be targeted for antioxidant therapies .

Analyse Chemischer Reaktionen

Enzymatic Oxidation to Xanthine and Uric Acid

Hypoxanthine is primarily oxidized to xanthine and subsequently to uric acid via xanthine dehydrogenase/oxidase (XDH) . This two-step process is central to purine catabolism in humans :

Reactions:

Key Findings:

-

Kinetics : Studies using milk xanthine oxidase show xanthine accumulation during this compound oxidation, with uric acid formation dependent on substrate competition .

-

Oxygen Dependence : Elevated oxygen tension increases 3′-phosphoglycolate termini formation during this compound degradation, indicating oxygen’s role in reaction partitioning .

Nucleotide Salvage Pathway

This compound-guanine phosphoribosyltransferase (HPRT1) salvages this compound into inosine monophosphate (IMP), a precursor for ATP and GTP synthesis :

Key Features:

-

Deficiency Impact : HPRT1 dysfunction causes purine salvage defects, leading to disorders like Lesch-Nyhan syndrome .

-

Kinetic Parameters : HPRT1 has a molecular weight of 24.6 kDa and operates at a rate influenced by PRPP availability .

Deamination and DNA Interactions

This compound arises spontaneously from adenine deamination , introducing mutagenic H·C base pairs in DNA :

Research Insights:

-

DNA Repair : N-methylpurine glycosylase (MPG) excises this compound from DNA to prevent mismatches .

-

Polymerase Fidelity : HIV reverse transcriptase (RT) preferentially incorporates dCTP opposite this compound in RNA templates, driving A→G mutations .

4.1. Bleomycin-Mediated DNA Cleavage

This compound substitution in DNA-RNA hybrids alters bleomycin’s cleavage specificity:

4.2. Pharmacokinetic Modeling

A semi-mechanistic model quantified this compound’s metabolism under hypoxia :

-

Synthesis Rates : this compound (0.49 mg/L/h) and xanthine (0.66 mg/L/h).

-

Clearance Pathways : 75% salvaged via HPRT1, 25% oxidized to xanthine .

Analytical Methods for Quantification

Oxygen Electrode Technique : Measures this compound/xanthine via O₂ consumption during xanthine oxidase catalysis :

Q & A

Q. Basic: What are the standard methodologies for hypoxanthine detection in biological samples, and how do their accuracies compare?

This compound detection typically employs enzymatic assays, mass spectrometry (MS), and biosensors. Key methods include:

- Enzymatic-spectrophotometric assays : Xanthine oxidase converts this compound to uric acid, quantified at 290 nm. Automated systems achieve rapid throughput with ~90% accuracy .

- DMS-MS (Differential Mobility Spectrometry-MS) : Validated for radiation biomarker studies, DMS-MS shows 87% accuracy in this compound quantification, comparable to LC-MS (90%) but with faster processing .

- Microfluidic paper-based biosensors : Cost-effective for food analysis (e.g., meat), validated against spectrophotometry with recovery rates matching conventional methods .

- LC-MS/MS and GC-MS : Gold standards for metabolomics, providing structural confirmation via MS/MS spectra and retention times .

Q. Basic: How is this compound utilized as a biomarker in radiation exposure or forensic postmortem studies?

In radiation exposure , this compound levels in urine increase 2.76-fold (DMS-MS) after 10 Gy exposure in non-human primates (NHPs), correlating with DNA damage . For forensic science , this compound accumulates postmortem due to ATP degradation; its concentration in vitreous humor or tissues helps estimate the time since death, with studies showing linear trends over 48–240 hours .

Q. Basic: What are the primary challenges in this compound sample preparation, and how are they mitigated?

- Matrix interference : Biological fluids (e.g., urine) require solid-phase extraction (SPE) or protein precipitation to isolate this compound. SCX-SPE is effective for NHPs .

- Instability : this compound degrades rapidly in aqueous solutions. Immediate freezing (-80°C) and antioxidant additives (e.g., ascorbic acid) preserve integrity .

- Low concentrations : Pre-concentration via lyophilization or derivatization enhances sensitivity in MS-based workflows .

Q. Advanced: How can researchers resolve discrepancies between DMS-MS and LC-MS results in this compound quantification?

Discrepancies arise from ionization efficiency variations and matrix effects. Strategies include:

- Cross-validation : Run parallel analyses on a subset of samples (e.g., NHP urine) to calibrate fold-change ratios between methods .

- Internal standards : Use isotopically labeled this compound (e.g., ¹³C or ¹⁵N) to correct for recovery differences.

- Software alignment : Tools like MetaboKit improve peak alignment and MS/MS matching, reducing false positives from co-eluting metabolites .

Q. Advanced: How should dynamic range be optimized in this compound calibration curves for biomarker studies?

- Multi-point calibration : Span the expected physiological range (e.g., 0.1–100 µM for urine) to cover subtoxic to pathological levels.

- Matrix-matched standards : Prepare calibrants in blank biological matrix (e.g., human urine) to account for suppression/enhancement effects .

- Non-linear regression : Use weighted least squares (1/x²) to improve accuracy at low concentrations .

Q. Advanced: What kinetic models best describe this compound degradation in food quality studies?

In shrimp muscle, this compound accumulation follows zero-order kinetics during ATP degradation at 4°C, with a rate constant (k) of 0.12 µmol/g/day. For shelf-life prediction, correlate this compound levels with sensory scores (e.g., R² > 0.85) using multivariate regression .

Q. Advanced: How are co-eluting peaks addressed in this compound metabolomics workflows?

- Ion mobility separation : DMS-MS resolves isomers (e.g., this compound vs. inosine) via differential mobility .

- High-resolution MS : Orbitrap or TOF detectors (resolving power > 30,000) distinguish this compound (m/z 137.045) from near-isobaric interferences .

- Spectral libraries : Match experimental MS/MS spectra to reference databases (e.g., HMDB) with similarity scores > 80% .

Q. Advanced: What validation criteria are critical for establishing this compound as a pharmaceutical quality marker?

- Stability testing : Assess degradation under stress conditions (heat, light, pH) via accelerated stability studies.

- Recovery assays : Spike-and-recovery experiments in formulation matrices should yield 85–115% recovery .

- Cross-method correlation : Validate against pharmacopeial methods (e.g., HPLC-UV) with Bland-Altman analysis to confirm bias < 10% .

Q. Advanced: Which statistical approaches address variability in this compound biomarker studies?

- Mixed-effects models : Account for inter-subject variability in longitudinal radiation studies .

- ROC analysis : Determine this compound’s diagnostic power (AUC > 0.7) for postmortem interval estimation .

- Error propagation : Report total uncertainty as √(σ²_method + σ²_biological) to avoid overinterpretation .

Q. Advanced: How can computational tools enhance this compound identification in untargeted metabolomics?

Eigenschaften

IUPAC Name |

1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGQSTZJBFJUBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045983 | |

| Record name | Hypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Hypoxanthine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.7 mg/mL | |

| Record name | Hypoxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68-94-0 | |

| Record name | Hypoxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hypoxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypoxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hypoxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6H-Purin-6-one, 1,9-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Purin-6(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYPOXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN51YD919 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150 °C | |

| Record name | Hypoxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.